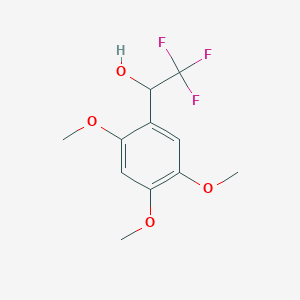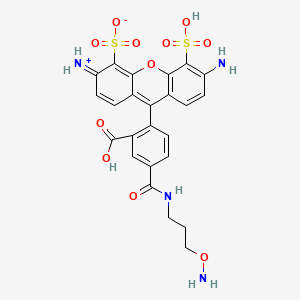
tert-Butyl (2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the code “MFCD33401690” is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the compound “MFCD33401690” involves a series of synthetic routes that are meticulously designed to ensure high yield and purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are optimized to facilitate the formation of the desired product. Common solvents used in the synthesis include dichloromethane, ethanol, and water.
Catalysts and Reagents: Catalysts and reagents such as palladium on carbon, sodium borohydride, and hydrochloric acid are employed to drive the reaction to completion and enhance the yield of the product.
Industrial Production Methods
For industrial-scale production, the synthesis of “MFCD33401690” is carried out in large reactors with precise control over reaction parameters. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities to meet demand. The industrial production methods also incorporate purification steps such as crystallization, distillation, and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
The compound “MFCD33401690” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving agents like lithium aluminum hydride or sodium borohydride result in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “MFCD33401690”, each with distinct chemical and physical properties.
科学研究应用
The compound “MFCD33401690” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of “MFCD33401690” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic targets.
属性
分子式 |
C11H26N4O2 |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]carbamate |
InChI |
InChI=1S/C11H26N4O2/c1-11(2,3)17-10(16)15-9-8-14-7-6-13-5-4-12/h13-14H,4-9,12H2,1-3H3,(H,15,16) |
InChI 键 |
UCBOXEDDDOUTSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCNCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)





![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)




![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
